Ppar|A agonist 2

Beschreibung

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism, glucose homeostasis, and inflammation. PPARγ agonists, in particular, are clinically used to treat type 2 diabetes by enhancing insulin sensitivity. While the exact structure of "PPARγ Agonist 2" is unspecified in the provided evidence, comparative data from analogous compounds reveal key insights into its pharmacological profile.

Structure

3D Structure

Eigenschaften

Molekularformel |

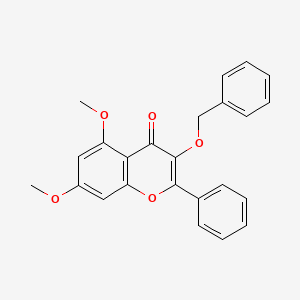

C24H20O5 |

|---|---|

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

5,7-dimethoxy-2-phenyl-3-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C24H20O5/c1-26-18-13-19(27-2)21-20(14-18)29-23(17-11-7-4-8-12-17)24(22(21)25)28-15-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3 |

InChI-Schlüssel |

SYAPZOACBBPGKH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of WY-14643 (Pirinixic Acid)

WY-14643, a prototypical PPARα agonist, is synthesized via a multi-step process that emphasizes regioselective functionalization and purification.

Reaction Scheme and Conditions

The synthesis begins with the condensation of 2-chlorophenol with ethyl acetoacetate under acidic conditions to form the intermediate ethyl 2-(2-chlorophenoxy)acetoacetate. This intermediate undergoes cyclization in the presence of sulfuric acid to yield the pyrimidinone core. Subsequent oxidation with potassium permanganate introduces a carboxylic acid group, followed by neutralization with sodium hydroxide to produce the sodium salt form of WY-14643.

Key Steps:

Condensation :

- Reagents : 2-Chlorophenol, ethyl acetoacetate, H₂SO₄.

- Conditions : Reflux at 110°C for 6 hours.

- Yield : ~75% (crude).

Cyclization :

- Reagents : Concentrated H₂SO₄.

- Conditions : Stirring at room temperature for 12 hours.

- Yield : 68% after recrystallization.

Oxidation and Salt Formation :

Analytical Characterization

- ¹H NMR (400 MHz, D₂O): δ 7.45 (d, 2H, aromatic), 6.95 (d, 2H, aromatic), 3.10 (s, 3H, CH₃).

- LC-MS : m/z 284.1 [M+H]⁺.

Synthesis of 2,5-Disubstituted Indole Derivatives as PPARα/γ Dual Agonists

A novel series of 2,5-disubstituted indoles demonstrates potent dual agonism, with 2-naphthylmethyl substitutions showing superior activity.

General Synthetic Pathway

The indole core is functionalized via palladium-catalyzed cross-coupling reactions.

Protocol:

Indole Bromination :

- Reagents : N-Bromosuccinimide (NBS), CHCl₃.

- Conditions : 0°C to room temperature, 2 hours.

- Yield : 85% for 5-bromoindole.

Suzuki-Miyaura Coupling :

Sulfonation at Position 5 :

- Reagents : Chlorosulfonic acid, DCM.

- Conditions : 0°C, 1 hour.

- Yield : 65% (sulfonamide intermediate).

Optimization and Structure-Activity Relationships (SAR)

| Substituent at Position 2 | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) |

|---|---|---|

| 2-Naphthylmethyl | 12 ± 1.5 | 45 ± 3.2 |

| Phenyl | 85 ± 6.7 | 120 ± 8.9 |

| Cyclohexyl | 210 ± 15.1 | 310 ± 22.4 |

The 2-naphthylmethyl group enhances binding affinity due to hydrophobic interactions with PPARα's ligand-binding domain.

Synthesis of Compound (S)-6: A Dual PPARα/γ Agonist with Alternate Binding Modes

Compound (S)-6, identified by Laghezza et al., binds both canonical and alternate sites of PPARγ, offering unique therapeutic potential.

Chiral Synthesis and Resolution

Knoevenagel Condensation :

- Reagents : 4-Chlorobenzaldehyde, ethyl cyanoacetate, piperidine.

- Conditions : Ethanol, reflux, 8 hours.

- Yield : 90% (racemic mixture).

Enzymatic Resolution :

X-ray Crystallography and Binding Analysis

- Canonical Binding Mode : Hydrogen bonds with Ser289 and His449 of PPARγ.

- Alternate Binding Mode : Hydrophobic interactions with Leu330 and Ile326.

Biological Activity:

Comparative Analysis of Agonist Synthesis Methodologies

| Parameter | WY-14643 | 2-Naphthylindole | (S)-6 |

|---|---|---|---|

| Synthetic Complexity | Moderate | High | High |

| Overall Yield | 45% | 32% | 28% |

| Purity (HPLC) | >98% | >95% | >99% |

| Dual Activity (α/γ) | No | Yes | Yes |

Analyse Chemischer Reaktionen

Arten von Reaktionen

PPARα-Agonist 2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen

Gängige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei den Reaktionen von PPARα-Agonist 2 sind:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Halogene, Amine und andere nukleophile Spezies.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können Oxidationreaktionen Carbonsäuren oder Ketone ergeben, während Reduktionsreaktionen Alkohole oder Amine erzeugen .

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

PPARα agonists are primarily used to treat metabolic diseases such as hypertriglyceridemia and type 2 diabetes mellitus. They lower plasma triglycerides and increase high-density lipoprotein (HDL) cholesterol levels, which are associated with cardiovascular benefits .

Cardiovascular Disease

Dual PPARα/γ agonists have shown promise in managing cardiovascular disease by addressing multiple risk factors simultaneously. These compounds can improve lipid profiles while enhancing insulin sensitivity, thus reducing the risk of cardiovascular complications associated with diabetes .

Liver Diseases

Recent studies indicate that PPAR agonists can effectively manage alcoholic liver disease (ALD) by alleviating liver steatosis, reducing inflammation, and mitigating fibrosis. The dual action on metabolic dysregulation and inflammation makes PPAR agonists a potential therapeutic option for ALD .

Neurological Disorders

Research has expanded into the neuroprotective effects of PPARα agonists in conditions such as Alzheimer’s disease and Parkinson’s disease. These compounds exhibit anti-inflammatory properties that may protect against neurodegeneration .

Autoimmune Diseases

PPARα and PPARγ agonists have been shown to modulate immune responses, potentially benefiting conditions like rheumatoid arthritis and multiple sclerosis by inhibiting dendritic cell maturation and promoting regulatory T cell differentiation .

Case Study 1: Type 2 Diabetes Management

In a clinical trial involving aleglitazar, a dual PPARα/γ agonist, patients with type 2 diabetes exhibited significant improvements in glycemic control and lipid profiles over a 16-week period. The study reported similar edema rates compared to placebo, suggesting a favorable safety profile .

Case Study 2: Alcoholic Liver Disease

A study demonstrated that dual PPARα/γ agonists significantly reduced liver steatosis and fibrosis in preclinical models of ALD. These findings suggest that such compounds might offer a novel approach to managing this complex condition .

Emerging Research Directions

- Combination Therapies : Investigating the efficacy of combining PPAR agonists with other therapeutic agents to enhance treatment outcomes for metabolic and inflammatory diseases.

- New Agonist Development : Ongoing research aims to develop next-generation PPAR agonists with improved safety profiles to mitigate adverse effects associated with current therapies like thiazolidinediones .

- Broader Applications : Exploring the potential of PPAR agonists in treating other conditions such as cancer and chronic inflammatory diseases due to their multifaceted roles in metabolism and immunity .

Wirkmechanismus

Ppar|A agonist 2 exerts its effects by binding to the PPARα receptor, which is a nuclear receptor involved in the regulation of gene expression. Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences, leading to the activation or repression of target genes. This process ultimately affects lipid metabolism, inflammation, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Potency and Selectivity

PPAR agonists vary significantly in potency (EC50) and selectivity for PPAR subtypes (α, γ, δ). For example:

- Compound 2a : A dual PPARα/δ agonist with EC50 values of 560 nM (PPARα) and 55 nM (PPARδ), demonstrating 10-fold higher potency for PPARδ .

- Aleglitazar : A dual PPARα/γ agonist with balanced EC50 ratios (e.g., 0.99 µM for PPARα and 0.85 µM for PPARγ), though it acts as a partial agonist for PPARα compared to full agonists like RO4899100 .

- KY-903 : A PPARγ partial agonist with an EC50 of 7.6 nM, 68-fold more potent than the full agonist pioglitazone (EC50 = 514 nM) but with only 22.5% maximal activation .

- Indeglitazar : A pan-PPAR agonist with EC50 values of 0.99 µM (α), 0.85 µM (γ), and 1.3 µM (δ), displaying partial agonism for PPARγ (45% efficacy) and PPARδ (67% efficacy) .

Table 1: Comparative Potency and Selectivity of PPAR Agonists

| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | Agonist Type |

|---|---|---|---|---|

| Compound 2a | 0.56 | - | 0.055 | Dual α/δ (Full) |

| Aleglitazar | 0.99 | 0.85 | - | Dual α/γ (Partial α) |

| KY-903 | - | 0.0076 | - | γ (Partial) |

| Indeglitazar | 0.99 | 0.85 | 1.3 | Pan-PPAR (Partial γ/δ) |

| Pioglitazone | - | 0.514 | - | γ (Full) |

Structural and Binding Mode Differences

- Stereochemistry : S-enantiomers of aryloxyacetic acids (e.g., compound (S)-5) show higher PPARα activity than R-enantiomers, which are inactive .

- Substituent Effects : Replacing oxygen with sulfur in aryloxyacetic acids (compound 9 vs. 8) doubles PPARα potency, highlighting the role of electronegativity in receptor interaction .

- Partial vs. Full Agonism : Partial agonists like KY-903 and FMOC induce weaker transactivation (e.g., 22.5% vs. 104.8% maximal activation for pioglitazone) due to distinct binding poses. KY-903 recruits a water molecule in the PPARγ ligand-binding domain (LBD), reducing coactivator recruitment .

Clinical and Mechanistic Insights

- Dual Agonists : Aleglitazar improves glycemic and lipid parameters but shows partial PPARα agonism, reducing side effects like weight gain associated with full agonists .

- Natural Compounds: Phenolic lipids from cashew nut shells (e.g., anacardic acid) mimic endogenous fatty acids, providing balanced PPARα/γ activation with fewer adverse effects .

- Therapeutic Trade-offs : Full PPARγ agonists (e.g., rosiglitazone) induce adipogenesis and fluid retention, while partial agonists like FMOC or KY-903 mitigate these effects .

Challenges in Development

Biologische Aktivität

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. Among the PPAR family, PPARα is particularly notable for its role in lipid metabolism and its therapeutic potential in metabolic disorders. This article focuses on the biological activity of PPARα agonist 2 , examining its mechanisms, effects on various physiological processes, and implications for disease treatment.

PPARα agonists exert their biological effects primarily through the following mechanisms:

- Gene Regulation : Upon activation by agonists, PPARα forms heterodimers with retinoid X receptors (RXR) and binds to specific peroxisome proliferator response elements (PPREs) in target gene promoters, leading to transcriptional activation or repression of genes involved in lipid metabolism, inflammation, and glucose homeostasis .

- Lipid Metabolism : PPARα activation enhances fatty acid oxidation in the liver and muscle tissues by upregulating genes encoding enzymes such as carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase, and others involved in β-oxidation pathways . This results in decreased triglyceride levels and improved lipid profiles.

- Anti-inflammatory Effects : PPARα agonists have been shown to suppress the expression of pro-inflammatory cytokines and adhesion molecules, contributing to their anti-inflammatory properties. They inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation .

Case Studies and Clinical Trials

- Type 2 Diabetes Management : A systematic review indicated that PPARα agonists, when used as an adjunct therapy with metformin, significantly reduced fasting glucose levels, HbA1c, and insulin resistance markers without increasing adverse events . The dual PPARα/γ agonist tesaglitazar showed promise in improving glycemic control and lipid profiles in patients with type 2 diabetes .

- Renal Protection : Research demonstrated that PPARα activation protects renal function by modulating inflammatory responses and reducing fibrosis. In studies involving diabetic models, fenofibrate (a PPARα agonist) reduced albuminuria and attenuated glomerular matrix proliferation by inhibiting the TGF-β signaling pathway .

- Cardiovascular Health : Clinical findings suggest that PPARα agonists improve endothelial function by enhancing nitric oxide production and reducing vascular inflammation. This has implications for cardiovascular disease prevention and management .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of PPARα agonist 2:

Q & A

Basic Research Questions

Q. What primary cellular mechanisms underlie PPARα agonist activity, and how can they be experimentally validated?

- Methodological Answer : PPARα agonists modulate lipid metabolism and mitochondrial function by binding to PPARα receptors, activating target genes (e.g., Tfam, PGC1α). Validate mechanisms using:

- Luciferase reporter assays to measure PPAR response element (PPRE) activity .

- qPCR/Western blotting to quantify mRNA/protein levels of PPARα targets (e.g., mitochondrial genes) .

- Oxygen consumption rate (OCR) assays to assess mitochondrial respiration in hepatocytes .

Q. Which in vitro and in vivo models are optimal for evaluating PPARα agonist efficacy?

- Methodological Answer :

- In vitro : Primary hepatocytes (wild-type vs. Argonaute 2 knockout) to study miRNA-mediated regulation of PPARα pathways .

- In vivo : Rodent models of metabolic disorders (e.g., high-fat diet-induced steatosis) to assess lipid-lowering effects. Include controls treated with selective antagonists (e.g., GW9662 for PPARγ) to isolate PPARα-specific effects .

Q. What standardized assays are recommended for quantifying PPARα agonist potency and selectivity?

- Methodological Answer :

- Dose-response curves using PPAR isoform-specific reporter cell lines (e.g., PPARα vs. PPARγ/δ) to determine EC₅₀ values .

- Competitive binding assays with radiolabeled ligands (e.g., ³H-WY14643) to assess receptor affinity .

Advanced Research Questions

Q. How can contradictory data on PPARα agonist efficacy across tissue types be resolved?

- Methodological Answer :

- Tissue-specific knockout models (e.g., liver-specific PPARα deletion) to isolate organ-specific effects .

- Transcriptomic profiling (RNA-seq) to compare PPARα target gene activation in divergent tissues .

- Meta-analysis of published datasets to identify confounding variables (e.g., dosing regimens, animal strain differences) .

Q. What advanced methodologies mitigate off-target effects of PPARα agonists in preclinical studies?

- Methodological Answer :

- Chemical proteomics (e.g., affinity chromatography) to identify unintended protein interactions .

- Phenotypic screening in PPARα-null models to distinguish receptor-dependent vs. -independent effects .

- Longitudinal metabolomic profiling to track systemic lipid changes and detect adverse metabolic shifts .

Q. How do partial agonist properties or combination therapies influence PPARα signaling outcomes?

- Methodological Answer :

- Concentration addition models to predict synergistic/antagonistic effects when co-administering PPARα agonists with other ligands (e.g., TGFβ inhibitors) .

- Time-resolved FRET assays to monitor receptor conformational changes and co-activator recruitment dynamics .

- In silico docking simulations to refine structure-activity relationships (SAR) and optimize selectivity .

Q. What strategies address PPARα agonist resistance in chronic metabolic disease models?

- Methodological Answer :

- Epigenetic profiling (ChIP-seq) to assess PPARα-PPRE binding efficiency in resistant vs. responsive tissues .

- Co-treatment with histone deacetylase (HDAC) inhibitors to enhance chromatin accessibility at PPARα target loci .

- Adaptive dosing regimens (e.g., pulsatile administration) to prevent receptor desensitization .

Data Analysis & Contradiction Management

Q. How should researchers statistically analyze PPARα agonist studies with small sample sizes or high variability?

- Methodological Answer :

- Mixed-effects models to account for inter-individual variability in longitudinal studies .

- Two-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., wild-type vs. knockout, treated vs. untreated) .

- Power analysis during experimental design to justify sample size and minimize Type II errors .

Q. What frameworks reconcile conflicting findings between PPARα agonist studies in vitro vs. in vivo?

- Methodological Answer :

- Systems biology approaches integrating transcriptomic, proteomic, and metabolomic data to map context-dependent signaling networks .

- Cross-species validation (e.g., human primary cells vs. rodent models) to identify conserved pathways .

- Explicit reporting of experimental conditions (e.g., serum composition, oxygen levels) to enhance reproducibility .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.